

An In-depth Technical Guide to 4-Ethylpyridazin-3(2H)-one

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Compound of Interest

Compound Name: 4-Ethylpyridazin-3(2H)-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract


This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **4-Ethylpyridazin-3(2H)-one**. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pyridazinone scaffold. The information compiled herein is based on the general understanding of pyridazinone chemistry, and specific experimental parameters may require optimization.

Introduction

Pyridazin-3(2H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.^[1] The core structure, a six-membered ring with two adjacent nitrogen atoms and a ketone group, serves as a versatile scaffold for the development of novel therapeutic agents.^[1] The introduction of various substituents onto the pyridazinone ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses specifically on the 4-ethyl substituted derivative, **4-Ethylpyridazin-3(2H)-one**.

Chemical Properties

Structure and Nomenclature

- IUPAC Name: 4-ethyl-1,2-dihydropyridazin-3-one
- CAS Number: 1292369-21-1
- Molecular Formula: C₆H₈N₂O
- Molecular Weight: 124.14 g/mol
- Canonical SMILES: CCC1=CNC(=O)N=C1
- Structure:  Chemical structure of 4-Ethylpyridazin-3(2H)-one

Physicochemical Properties

Quantitative data for **4-Ethylpyridazin-3(2H)-one** is not extensively reported in the literature. The following table summarizes predicted and available data.

| Property | Value | Source |
|---------------------|---------------------------------|--------------|
| Molecular Weight | 124.14 g/mol | [2] |
| Density | 1.16 ± 0.1 g/cm ³ | Predicted[2] |
| pKa | 11.51 ± 0.40 | Predicted[2] |
| Storage Temperature | Room Temperature, Sealed in dry | [2] |

Reactivity

The pyridazinone ring is susceptible to various chemical transformations. The presence of the ethyl group at the 4-position can influence the reactivity of the core structure.

- N-Alkylation/N-Acylation: The nitrogen atom at the 2-position (N-H) is nucleophilic and can be readily alkylated or acylated to introduce further diversity.
- Halogenation: The pyridazinone ring can undergo halogenation, typically at the 5-position, to provide intermediates for cross-coupling reactions.

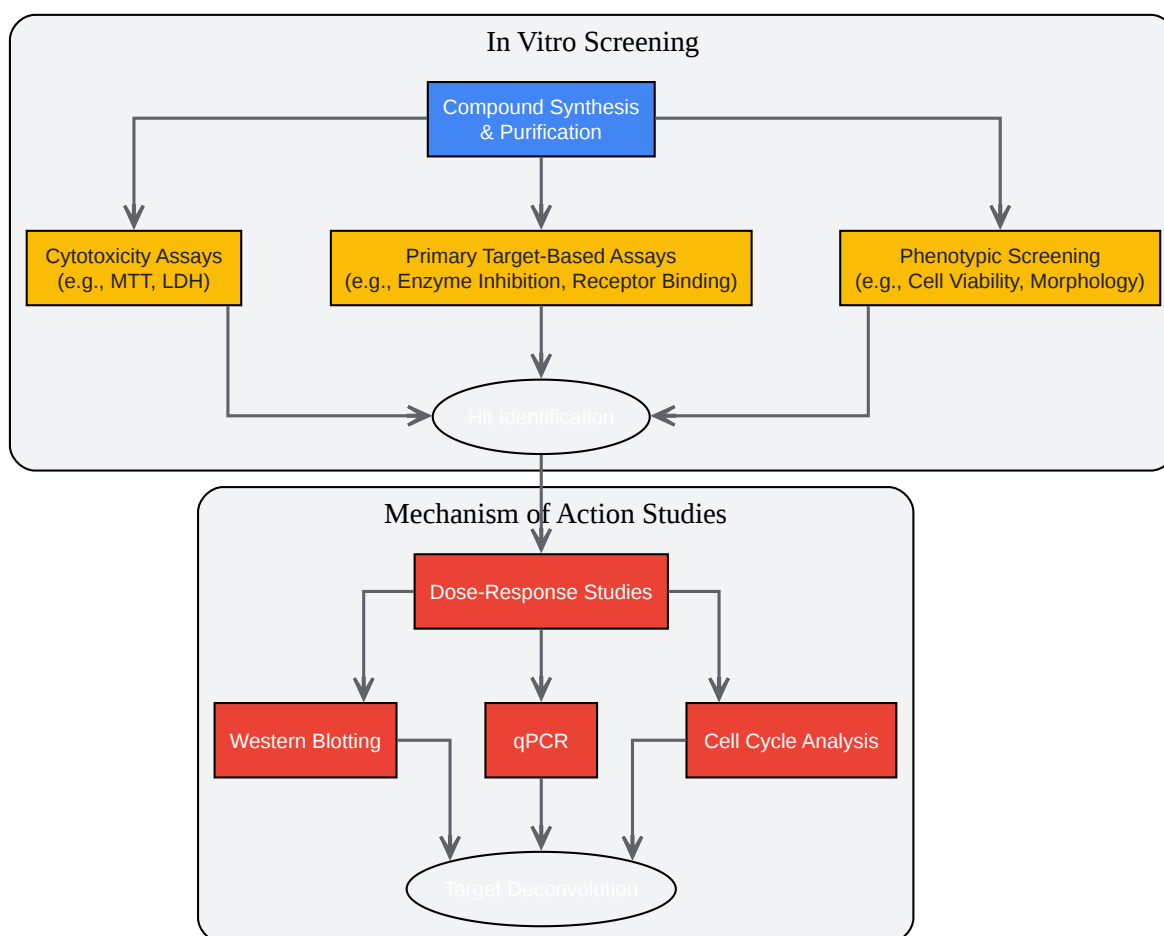
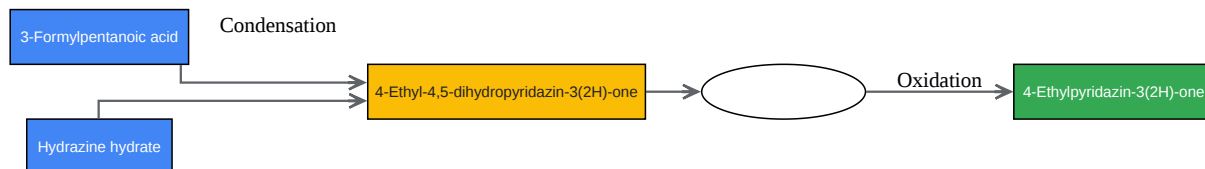
- **Cross-Coupling Reactions:** Halogenated pyridazinones can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce aryl or alkynyl groups.[3]
- **Reduction:** The carbonyl group can be reduced to a hydroxyl group using standard reducing agents.
- **Oxidation:** The pyridazinone ring can be susceptible to oxidation, potentially leading to ring-opened products depending on the reaction conditions.

Synthesis

A specific, detailed experimental protocol for the synthesis of **4-Ethylpyridazin-3(2H)-one** is not readily available in the published literature. However, a general and common method for the synthesis of 4-substituted pyridazin-3(2H)-ones involves the condensation of a γ -keto acid with hydrazine hydrate.[2] A plausible synthetic route for **4-Ethylpyridazin-3(2H)-one** is outlined below.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 3-formylpentanoic acid or its ester equivalent with hydrazine hydrate.



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